molecular formula C6H5F3OS B3052197 2,2,2-Trifluoro-1-(thiophen-3-yl)ethanol CAS No. 394203-57-7

2,2,2-Trifluoro-1-(thiophen-3-yl)ethanol

Cat. No.: B3052197
CAS No.: 394203-57-7
M. Wt: 182.17
InChI Key: YNLGHNBARVKRRO-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-1-(thiophen-3-yl)ethanol (CAS 35304-68-8) is a chiral trifluoromethyl-containing alcohol that serves as a versatile precursor and key chiral building block in organic synthesis and pharmaceutical research . This compound, with a molecular formula of C 6 H 5 F 3 OS and a molecular weight of 182.16 g/mol, features a thiophene heterocycle and a strongly electron-withdrawing trifluoroethanol group . The presence of the trifluoromethyl group is known to enhance the metabolic stability, lipophilicity, and bioavailability of lead compounds, making this reagent particularly valuable in medicinal chemistry for the development of new active molecules . Structurally related compounds, such as 2,2,2-Trifluoro-1-phenylethanol, are frequently employed in the synthesis of complex pyrimidine-based pharmaceutical agents, illustrating the utility of this chemical class in creating potential therapeutics . As a chiral molecule, it can also be investigated for its use in the development of chiral auxiliaries or resolving agents. This product is supplied with a purity of ≥98% . For research and further manufacturing purposes only. Not for diagnostic or human use. Store sealed in a dry environment at 2-8°C .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2,2-trifluoro-1-thiophen-3-ylethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F3OS/c7-6(8,9)5(10)4-1-2-11-3-4/h1-3,5,10H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNLGHNBARVKRRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1C(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101281547
Record name α-(Trifluoromethyl)-3-thiophenemethanol
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Molecular Weight

182.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

394203-57-7
Record name α-(Trifluoromethyl)-3-thiophenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=394203-57-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name α-(Trifluoromethyl)-3-thiophenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101281547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Stereochemical Control in the Synthesis of 2,2,2 Trifluoro 1 Thiophen 3 Yl Ethanol and Analogues

Enantioselective Synthetic Strategies

Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule from an achiral or racemic precursor. For 2,2,2-trifluoro-1-(thiophen-3-yl)ethanol, the main focus is on the stereocontrolled reduction of the corresponding prochiral ketone, 2,2,2-trifluoro-1-(thiophen-3-yl)ethanone.

The most direct method for the enantioselective synthesis of trifluoromethyl-containing alcohols is the asymmetric reduction of the corresponding prochiral trifluoromethyl ketones. nih.govresearchgate.net This transformation converts the planar carbonyl group into a chiral hydroxyl group, creating a new stereocenter. The high reactivity of trifluoromethyl ketones can sometimes lead to a competitive, non-catalytic reduction by the hydride source (e.g., borane), which can lower the enantioselectivity of the process. nih.gov

The success of this strategy hinges on the use of a chiral reducing agent or, more commonly, a stoichiometric or catalytic amount of a chiral controller that directs the approach of an achiral hydride reagent to one of the two faces of the ketone. Various aromatic and heteroaromatic trifluoromethyl ketones have been successfully reduced with high enantioselectivity using these methods. researchgate.net

A variety of chiral catalyst systems have been developed for the asymmetric reduction of ketones. Among the most effective and widely used for trifluoromethyl ketones are oxazaborolidine catalysts, often referred to as CBS catalysts, derived from chiral amino alcohols. nih.govresearchgate.net These catalysts function by coordinating to both the borane (B79455) reducing agent and the carbonyl oxygen of the substrate, forming a rigid, organized transition state that favors hydride delivery to one specific face of the ketone. nih.gov

For the reduction of highly reactive trifluoromethyl ketones, modifications to the standard CBS protocol are often necessary to suppress the non-catalyzed background reaction. nih.gov For instance, the addition of a Lewis acid such as boron trifluoride (BF3) has been shown to enhance enantioselectivities at room temperature. nih.govresearchgate.net In situ generation of the oxazaborolidine catalyst from a chiral lactam alcohol and borane has been reported as a practical and reliable method for the reduction of a range of trifluoromethyl ketones, achieving high yields and enantiomeric excesses (ee). researchgate.net

Substrate (Analogue)Catalyst SystemReducing AgentYield (%)ee (%)
2,2,2-TrifluoroacetophenoneChiral Lactam Alcohol (10 mol%) / BF3BH39193
1-(4-Chlorophenyl)-2,2,2-trifluoroethanoneChiral Lactam Alcohol (10 mol%) / BF3BH39493
1-(Naphthalen-2-yl)-2,2,2-trifluoroethanoneChiral Lactam Alcohol (10 mol%) / BF3BH39596
1-(Thiophen-2-yl)-2,2,2-trifluoroethanone Chiral Lactam Alcohol (10 mol%) / BF3BH39490

Table 1: Examples of Asymmetric Reduction of Prochiral Trifluoromethyl Ketones using an in situ generated Oxazaborolidine Catalyst. Data sourced from published research. researchgate.net

Biocatalysis offers a powerful and environmentally friendly alternative to traditional chemical methods for producing enantiopure compounds. Enzymes, particularly alcohol dehydrogenases (ADHs) and other reductases, operate under mild conditions and can exhibit exquisite enantio- and regioselectivity. nih.gov The asymmetric reduction of trifluoromethyl ketones to their corresponding chiral alcohols is a well-established application of biocatalysis.

Microorganisms such as Pichia delftensis and Rhodotorula piliminae have been used for the enantioselective reduction of various ketones to furnish (S)-alcohols with excellent enantiomeric excess (>98% ee). nih.gov Recombinant enzymes, expressed in host organisms like Escherichia coli, are also widely used. nih.gov These biocatalytic systems can be employed to reduce racemic alcohols through deracemization, which involves an oxidation step followed by an enantioselective reduction, or through the direct, highly selective reduction of a prochiral ketone. nih.govacs.org This approach is highly valuable for synthesizing enantiopure building blocks for the pharmaceutical industry. nih.gov

Diastereoselective Approaches to Related Trifluoromethyl Alcohols

When a molecule contains more than one stereocenter, the relationship between them can be either enantiomeric or diastereomeric. Diastereoselective synthesis aims to control the formation of a new stereocenter in a molecule that already contains one or more stereocenters. A common strategy involves the reduction of a chiral ketone that already has a stereocenter adjacent to the carbonyl group.

A one-pot method has been developed for the synthesis of β-trifluoromethylated alcohols bearing two adjacent stereocenters. This involves the initial nickel-catalyzed asymmetric synthesis of chiral α-trifluoromethylated ketones, followed by a subsequent reduction of the carbonyl group. nih.gov This reduction step proceeds with excellent diastereoselectivity, effectively controlled by the existing stereocenter bearing the trifluoromethyl group. nih.gov This method allows for the facile construction of complex chiral alcohols with complete retention of the enantiomeric purity established in the first step. nih.gov

Kinetic Resolution Techniques for Enantiomer Enrichment

Kinetic resolution is a widely used method for separating a racemic mixture of chiral molecules. The technique relies on the differential rate of reaction of the two enantiomers with a chiral catalyst or reagent. One enantiomer reacts faster, allowing for its separation from the slower-reacting enantiomer.

For chiral alcohols like this compound, enzymatic kinetic resolution is a particularly effective strategy. Lipases are commonly used enzymes for this purpose, often catalyzing the enantioselective acylation of the alcohol in an organic solvent. For example, the resolution of racemic 2,2,2-trifluoro-1-arylethylamine derivatives, which are structurally related to the target alcohol, has been successfully achieved using Pseudomonas fluorescens lipase (B570770). researchgate.net In this process, one enantiomer of the amine is selectively acylated, leaving the other enantiomer unreacted and thus enriched. A similar strategy can be applied to the corresponding alcohols, where the lipase selectively acylates one alcohol enantiomer, enabling the separation of the resulting ester from the unreacted, enantiomerically pure alcohol.

Chiral Pool Synthesis Approaches

Chiral pool synthesis utilizes readily available, enantiopure natural products, such as amino acids, carbohydrates, or terpenes, as starting materials. These molecules are then converted through a series of chemical transformations into the desired target molecule, with the original stereocenter(s) being retained or used to induce new stereocenters.

While this approach is powerful for the synthesis of complex natural products and pharmaceuticals, its application to the synthesis of relatively simple structures like this compound is less common. The more direct methods of asymmetric reduction or kinetic resolution are generally more efficient for this class of compounds. Consequently, there is limited specific literature describing a chiral pool-based synthesis for this particular target molecule. The strategy remains a viable, albeit often more lengthy, alternative for constructing chiral frameworks.

Chemical Transformations and Derivatization of 2,2,2 Trifluoro 1 Thiophen 3 Yl Ethanol

Reactions Involving the Carbinol Hydroxyl Group

The secondary alcohol moiety is a versatile functional group that can undergo a variety of transformations, including substitution, esterification, etherification, and oxidation.

The hydroxyl group of 2,2,2-trifluoro-1-(thiophen-3-yl)ethanol can be replaced by various nucleophiles, typically after activation to convert it into a better leaving group. A prominent method for such transformations is the Mitsunobu reaction, which allows for the conversion of alcohols to a wide range of functionalities with a characteristic inversion of stereochemistry. nih.gov This reaction utilizes a combination of a phosphine, such as triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).

For instance, the hydroxyl group can be substituted by an azide (B81097) nucleophile to form the corresponding azido (B1232118) derivative. This transformation is significant as the azide can be subsequently reduced to an amine or used in cycloaddition reactions. The reaction proceeds through the formation of an alkoxytriphenylphosphonium ion, which is then susceptible to backside attack by the nucleophile (e.g., azide ion from sodium azide). rsc.org While primary alcohols react readily, secondary alcohols can also be converted effectively. rsc.org

Table 1: Representative Nucleophilic Substitution of this compound

ReactantReagentsNucleophileProductReaction Type
This compoundPPh₃, DIAD, NaN₃Azide (N₃⁻)3-(1-Azido-2,2,2-trifluoroethyl)thiopheneMitsunobu Reaction

Esterification: The formation of esters from this compound can be readily achieved by reaction with acyl chlorides or carboxylic anhydrides. researchgate.net The reaction with an acyl chloride is typically performed in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, which serves to neutralize the hydrogen chloride byproduct. researchgate.netlibretexts.org The use of an inert solvent like dichloromethane (B109758) or tetrahydrofuran (B95107) is common. researchgate.net

Etherification: Ether derivatives can be synthesized via the Williamson ether synthesis. wikipedia.org This method involves the deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. richmond.edu This alkoxide then acts as a nucleophile, displacing a halide or other suitable leaving group from an alkyl halide in an Sₙ2 reaction to form the ether linkage. wikipedia.org For this reaction to be efficient, primary alkyl halides are preferred to minimize competing elimination reactions. masterorganicchemistry.com

Table 2: Examples of Esterification and Etherification Reactions

Reaction TypeReagentsProduct ClassGeneral Product Structure
Esterification R-COCl, TriethylamineEster
Etherification 1. NaH2. R-BrEther

The secondary alcohol functionality of this compound can be oxidized to the corresponding ketone, 2,2,2-trifluoro-1-(thiophen-3-yl)ethanone. The presence of the trifluoromethyl group makes the resulting ketone a valuable synthetic intermediate. Several modern, mild oxidation methods are suitable for this transformation, avoiding harsh conditions that could affect the thiophene (B33073) ring.

Common and effective methods include:

Swern Oxidation: This procedure uses dimethyl sulfoxide (B87167) (DMSO) activated with oxalyl chloride or trifluoroacetic anhydride (B1165640) at low temperatures (typically -78 °C), followed by the addition of a hindered base like triethylamine. thermofisher.comwikipedia.orgorganic-chemistry.orgtcichemicals.com It is known for its high yields and tolerance of a wide range of functional groups. wikipedia.org

Dess-Martin Oxidation: This method employs the Dess-Martin periodinane (DMP), a hypervalent iodine reagent, in a chlorinated solvent such as dichloromethane. wikipedia.orgwikipedia.org The reaction is typically fast, proceeds at room temperature, and offers high chemoselectivity with a simple workup. organic-chemistry.orgenamine.net

Nitroxide-Catalyzed Oxidation: Systems using a stable nitroxide radical, such as TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl), in conjunction with a stoichiometric co-oxidant (e.g., sodium hypochlorite) can efficiently oxidize α-trifluoromethyl alcohols to their corresponding ketones. thieme-connect.com

Reduction of the carbinol group is not a typical pathway as it is already in a reduced state (alcohol). Further reduction would require hydrogenolysis to an alkyl group, a transformation that is generally not facile under standard reduction conditions.

Table 3: Common Oxidation Methods for this compound

MethodOxidizing Agent(s)Typical SolventProduct
Swern OxidationDMSO, Oxalyl Chloride, Et₃NDichloromethane2,2,2-Trifluoro-1-(thiophen-3-yl)ethanone
Dess-Martin OxidationDess-Martin Periodinane (DMP)Dichloromethane2,2,2-Trifluoro-1-(thiophen-3-yl)ethanone
Nitroxide CatalysisTEMPO, NaOClDichloromethane/Water2,2,2-Trifluoro-1-(thiophen-3-yl)ethanone

Transformations at the Thiophene Ring

The thiophene ring is an aromatic heterocycle that readily undergoes electrophilic substitution. nih.gov The regiochemical outcome of such reactions on this compound is dictated by the electronic properties of the C-3 substituent and the inherent reactivity of the thiophene nucleus.

The thiophene ring is more reactive towards electrophiles than benzene (B151609). nih.gov Substitution occurs preferentially at the α-positions (C-2 and C-5) due to the ability of the sulfur atom to stabilize the cationic intermediate (the sigma complex) more effectively at these positions. In a 3-substituted thiophene, the two α-positions (C-2 and C-5) and the remaining β-position (C-4) are available for substitution.

The CH(OH)CF₃ group at the C-3 position is electron-withdrawing due to the strong inductive effect of the trifluoromethyl moiety. Electron-withdrawing groups deactivate the aromatic ring towards electrophilic attack. researchgate.net This deactivation is most pronounced at the adjacent C-2 and C-4 positions. Consequently, electrophilic substitution is expected to occur predominantly at the C-5 position, which is furthest from the deactivating substituent and remains the most activated site on the ring. Standard electrophilic substitution reactions like halogenation (e.g., with N-bromosuccinimide) can be employed. researchgate.net

An alternative to electrophilic substitution for functionalizing the thiophene ring is through directed metalation, typically lithiation, followed by quenching with an electrophile. acs.org This method offers excellent regiocontrol. wikipedia.org However, the presence of the acidic hydroxyl proton in this compound complicates this process.

When treated with a strong organolithium base like n-butyllithium (n-BuLi), the first equivalent of the base will deprotonate the alcohol to form a lithium alkoxide. A second equivalent of base is then required to deprotonate one of the ring carbons. baranlab.org The resulting lithium alkoxide can function as a directed metalation group (DMG), directing the lithiation to an adjacent position. organic-chemistry.org For a substituent at C-3, this would direct the base to either the C-2 or C-4 position. Given that the C-2 proton of thiophene is significantly more acidic than the C-4 proton, metalation is highly likely to occur regioselectively at the C-2 position.

Once the 2-lithio species is formed, it can be treated with a variety of electrophiles (a process known as "quenching") to introduce a new substituent at the C-2 position. google.com This two-step sequence allows for the synthesis of 2,3-disubstituted thiophenes that are difficult to access via direct electrophilic substitution.

Table 4: Metalation and Quenching of this compound

StepReagentsIntermediate/ProductPurpose
1. Deprotonation 2.1 eq. n-BuLi2-Lithio-3-(1-(lithiooxy)-2,2,2-trifluoroethyl)thiopheneGeneration of the aryl lithium species
2. Quenching Electrophile (E⁺), e.g., Br₂2-Bromo-2,2,2-trifluoro-1-(thiophen-3-yl)ethanolIntroduction of a new substituent

Cross-Coupling Reactions at the Thiophene Moiety

For this compound to be utilized in cross-coupling reactions, the thiophene ring must first be functionalized with a suitable leaving group, typically a halide such as bromine or iodine. The positions adjacent to the sulfur atom (2- and 5-positions) are the most activated sites for electrophilic halogenation. Once halogenated, these derivatives can serve as substrates in various palladium-catalyzed cross-coupling reactions to form new carbon-carbon bonds.

Prominent among these methods are the Suzuki and Stille cross-coupling reactions, which are widely employed for their functional group tolerance and effectiveness in constructing biaryl systems. nih.govnih.gov While some cross-coupling reactions are compatible with unprotected hydroxyl groups, the acidic nature of the trifluoroethanol moiety might necessitate protection (e.g., as a silyl (B83357) ether or benzyl (B1604629) ether) to prevent side reactions with the organometallic reagents used in the catalytic cycle.

Suzuki Coupling: This reaction involves the coupling of a halo-thiophene with a thiophene boronic acid or boronate ester in the presence of a palladium catalyst and a base. nih.gov The Suzuki reaction is a popular choice due to the stability and low toxicity of the boronic acid reagents. nih.gov

Stille Coupling: The Stille reaction pairs the halo-thiophene with an organotin reagent, also catalyzed by palladium. nih.govwikipedia.org This method is known for its mild reaction conditions and tolerance for a wide array of functional groups, including alcohols, aldehydes, and esters. nih.gov However, a significant drawback is the toxicity of the organotin compounds. wikipedia.org

The following table summarizes typical conditions for these reactions based on substituted thiophene substrates.

Reaction TypeTypical SubstratesCatalystBase/AdditiveSolventReference
Suzuki CouplingBromothiophene, Thiophene Boronic AcidPd(PPh₃)₄K₂CO₃ or K₃PO₄Dioxane/Water or Toluene nih.gov
Stille CouplingBromothiophene, Organostannane (e.g., R-SnBu₃)Pd(PPh₃)₄ or Pd₂(dba)₃/AsPh₃LiCl or CuI (additive)DMF or Toluene nih.govharvard.edu

Functional Group Interconversions of Derived Compounds

The functional groups within this compound and its derivatives can be interconverted to access a wider range of synthetic intermediates. The secondary alcohol is a key site for such transformations.

Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, 2,2,2-trifluoro-1-(thiophen-3-yl)ethan-1-one. Standard oxidizing agents such as pyridinium (B92312) chlorochromate (PCC), Swern oxidation (using dimethyl sulfoxide and oxalyl chloride), or Dess-Martin periodinane can be employed for this purpose. However, it is noted that the electron-withdrawing nature of the trifluoromethyl group can decrease the susceptibility of the adjacent hydroxymethyl group to oxidation, potentially requiring harsher reaction conditions. researchgate.netresearchgate.net

Conversion to Leaving Groups: The hydroxyl group can be converted into a good leaving group, such as a tosylate, mesylate, or halide. This transformation activates the carbon for nucleophilic substitution reactions, allowing for the introduction of various other functional groups (e.g., azides, nitriles, or amines).

Ether and Ester Formation: The alcohol can readily undergo etherification or esterification reactions. For instance, reaction with benzyl bromide under basic conditions would yield the corresponding benzyl ether, a common protecting group. Esterification with acyl chlorides or carboxylic acids would produce various ester derivatives.

The table below outlines potential functional group interconversions.

Starting Functional GroupTarget Functional GroupTypical ReagentsResulting Compound Class
Secondary Alcohol (-CH(OH)CF₃)Ketone (-C(=O)CF₃)PCC, DMP, Swern OxidationTrifluoromethyl Ketone
Secondary Alcohol (-CH(OH)CF₃)Tosylate/Mesylate EsterTsCl/Pyridine, MsCl/Et₃NSulfonate Esters
Secondary Alcohol (-CH(OH)CF₃)Alkyl Halide (-CH(Br)CF₃)PBr₃ or CBr₄/PPh₃Trifluoromethylated Alkyl Bromide
Secondary Alcohol (-CH(OH)CF₃)Ester (-CH(OCOR)CF₃)Acyl Chloride or Carboxylic Acid/DCCTrifluoroethyl Esters

Synthesis of Complex Molecular Architectures and Scaffolds

The true synthetic utility of this compound is realized when its derivatives are used as building blocks for constructing more complex molecular architectures. Thiophene-containing compounds are prevalent in pharmaceuticals and functional materials, often serving as key structural motifs. nih.gov

The products from cross-coupling reactions, such as 2-aryl-3-(1-hydroxy-2,2,2-trifluoroethyl)thiophenes, are themselves complex biaryl structures. These scaffolds are of significant interest in drug discovery. The ketone derivative, 2,2,2-trifluoro-1-(thiophen-3-yl)ethan-1-one, serves as a versatile precursor for synthesizing fused heterocyclic systems. For example, it can undergo condensation reactions with dinucleophiles to form thieno[3,2-b]pyridines or other annulated structures, which are common cores in bioactive molecules.

Furthermore, derivatives of this compound can be incorporated into larger systems to build bicyclic or polycyclic compounds. For instance, functionalized thiophenes can be subjected to reactions like Vilsmeier-Haack formylation followed by Wittig reactions and photochemical cyclization to create novel thieno-fused polycyclic systems. The introduction of the trifluoromethylated alcohol moiety can enhance the biological activity and metabolic stability of the final complex molecules.

Mechanistic Investigations and Theoretical Studies

Reaction Mechanism Elucidation for Synthetic Transformations

The addition of a trifluoromethyl (CF3) group to the carbonyl carbon of thiophene-3-carbaldehyde can proceed through distinct mechanistic manifolds, primarily categorized as radical, polar, or concerted pathways. The operative mechanism is highly dependent on the choice of trifluoromethylating agent, catalyst, and reaction conditions.

Radical Pathways in Trifluoromethylation Reactions

Radical trifluoromethylation has emerged as a powerful tool in organic synthesis, often leveraging photoredox catalysis to generate the key trifluoromethyl radical (•CF3) intermediate under mild conditions. mst.edunih.gov In the context of synthesizing 2,2,2-Trifluoro-1-(thiophen-3-yl)ethanol, a plausible radical pathway begins with the generation of the •CF3 radical from a suitable precursor, such as trifluoromethyl iodide (CF3I) or sodium triflinate (Langlois' reagent). mst.edunih.gov

A common strategy involves the use of a photocatalyst, for instance, an iridium complex like [Ir(ppy)2(dtb-bpy)]+, which, upon excitation by visible light, can engage in a single-electron transfer (SET) with the CF3 source to generate the trifluoromethyl radical. nih.gov This highly electrophilic radical then rapidly adds to the electron-rich π-system of the carbonyl group in thiophene-3-carbaldehyde. The resulting radical intermediate is subsequently reduced and protonated during workup to yield the final alcohol product.

An alternative radical approach involves the reaction of thiophene-2-carbaldehyde (B41791) derivatives with xenon difluoride (XeF2) and trifluoroacetic acid, which is known to generate trifluoromethyl radicals. researchgate.net By analogy, this method could be applied to the thiophene-3-isomer. The mechanism is predicated on the formation of the •CF3 radical, which then attacks the aldehyde. Radical quenching experiments, such as those using 2,2,6,6-tetramethylpiperidinyloxy (TEMPO), can provide evidence for the involvement of radical intermediates; the suppression of product formation in the presence of such scavengers strongly supports a radical mechanism. mst.edu

Polar and Concerted Mechanisms

Polar, or nucleophilic, trifluoromethylation represents the classical approach to installing a CF3 group onto a carbonyl carbon. This pathway involves the generation of a trifluoromethyl anion ("CF3⁻") equivalent, which acts as a potent nucleophile. semanticscholar.org The most widely utilized reagent for this purpose is (trifluoromethyl)trimethylsilane (B129416) (TMSCF3), often called the Ruppert-Prakash reagent. nih.gov

Concerted mechanisms are less common for this type of transformation but could be envisioned in certain catalyzed reactions where the trifluoromethyl group and a proton are delivered simultaneously to the carbonyl group within the coordination sphere of a metal catalyst. However, the step-wise radical and polar pathways are generally the most well-documented and accepted mechanisms for the trifluoromethylation of aldehydes.

Role of Catalysts and Additives in Reaction Pathways

Catalysts and additives play a pivotal role in directing the reaction mechanism and enhancing efficiency and selectivity.

In Radical Pathways:

Photocatalysts: As mentioned, transition metal complexes (e.g., iridium and ruthenium) and organic dyes are central to photoredox-mediated trifluoromethylation. nih.govresearchgate.net They absorb visible light to reach an excited state with altered redox potentials, enabling them to mediate the single-electron transfer events necessary to generate the trifluoromethyl radical from its precursor. mst.edu

Metal Catalysts: Transition metals like copper can also promote radical trifluoromethylation. For instance, copper(I) can react with a CF3 source to form a Cu(II)-CF3 species, which can then undergo transformations that lead to the formation of a •CF3 radical. rhhz.net

In Polar Pathways:

Nucleophilic Activators: In reactions using TMSCF3, substoichiometric amounts of activators like fluoride (B91410) salts (TBAF, CsF, KF), carbonates, or alkoxides are essential. organic-chemistry.org They initiate the reaction by generating the active nucleophilic trifluoromethylating species from the stable silane (B1218182) precursor. The choice and concentration of the activator can significantly impact reaction rates and yields. acs.orgnih.gov

Lewis Acids: Lewis acids can be employed to activate the aldehyde substrate. By coordinating to the carbonyl oxygen, a Lewis acid increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by the nucleophilic trifluoromethylating reagent. This can accelerate the reaction and may be crucial for less reactive aldehyde substrates.

The interplay between the trifluoromethyl source and the catalytic system is summarized in the table below.

Mechanistic PathwayCF3 Source ExampleCatalyst/Activator RoleKey Intermediate
Radical CF3I, Sodium TriflinatePhotocatalyst (e.g., Ir complex): Absorbs light, initiates SET to generate •CF3.Trifluoromethyl Radical (•CF3)
Polar (Nucleophilic) TMSCF3Nucleophile (e.g., F⁻): Activates Si-CF3 bond to generate a "CF3⁻" equivalent.Trifluoromethyl Anion ("CF3⁻")
Polar (Nucleophilic) TMSCF3Lewis Acid (e.g., TiCl4): Activates the carbonyl group towards nucleophilic attack.Activated Aldehyde-Lewis Acid Complex

Stereochemical Mechanism Studies and Transition State Analysis

As this compound is a chiral molecule, controlling the stereochemical outcome of its synthesis is of paramount importance. Enantioselective trifluoromethylation of thiophene-3-carbaldehyde requires a chiral catalyst that can effectively differentiate between the two enantiotopic faces of the carbonyl group.

Mechanistic studies in asymmetric catalysis focus on understanding the origin of this facial discrimination. In a prominent strategy that merges photoredox and organocatalysis, a chiral secondary amine (e.g., an imidazolidinone) is used as an organocatalyst. nih.gov This amine catalyst first condenses with thiophene-3-carbaldehyde to form a chiral enamine intermediate. This enamine provides a sterically defined environment. The trifluoromethyl radical, generated concurrently by a photocatalytic cycle, then adds to one face of the enamine, directed by the bulky substituents of the catalyst. The resulting radical intermediate is oxidized to an iminium ion, which then hydrolyzes to release the chiral trifluoromethylated alcohol and regenerate the organocatalyst. nih.gov The transition state for the key radical addition step involves a highly organized assembly of the enamine and the incoming radical, where non-covalent interactions dictate the stereochemical preference.

In metal-catalyzed asymmetric reactions, the chiral environment is provided by a chiral ligand coordinated to the metal center. nih.gov For instance, an iridium catalyst bearing a chiral ligand could coordinate the thiophene (B33073) aldehyde. The trifluoromethyl group, delivered from the metal center or from an external reagent, would then add to the less sterically hindered face of the coordinated aldehyde. Transition state analysis, often aided by computational modeling, is used to rationalize the observed enantioselectivity by comparing the energies of the diastereomeric transition states leading to the (R) and (S) products. The lower energy transition state corresponds to the major enantiomer formed.

Computational Chemistry and Molecular Modeling

Computational chemistry has become an indispensable tool for probing reaction mechanisms that are difficult to study experimentally. Density Functional Theory (DFT) is a frequently used method to map out the potential energy surfaces of chemical reactions, providing insights into the structures of intermediates and transition states. nih.gov

Prediction of Reaction Pathways and Energy Barriers

For the synthesis of this compound, computational modeling can be applied to address several key mechanistic questions.

Radical vs. Polar Pathways: DFT calculations can be used to compute the activation energy barriers for both the radical addition of •CF3 and the nucleophilic addition of "CF3⁻" to thiophene-3-carbaldehyde. By comparing these energy barriers, chemists can predict which pathway is kinetically more favorable under a given set of conditions (e.g., in the gas phase or with implicit solvent models).

Transition State Analysis: In catalyzed enantioselective reactions, computational modeling is crucial for understanding the origin of stereoselectivity. Researchers can build models of the diastereomeric transition states, such as the addition of the trifluoromethylating agent to the aldehyde coordinated to a chiral catalyst. nih.gov By calculating the relative energies of these transition states, the enantiomeric excess (ee) of the reaction can be predicted and compared with experimental results. This analysis can also reveal the specific non-covalent interactions (e.g., steric repulsion, hydrogen bonding) responsible for the chiral induction.

Role of the Thiophene Ring: The electronic properties of the thiophene ring can influence the reaction. Molecular modeling can quantify the effect of the sulfur heteroatom on the electrophilicity of the carbonyl carbon and the stability of reaction intermediates compared to, for example, a simple benzene (B151609) ring.

These theoretical studies, when combined with experimental evidence, provide a comprehensive picture of the reaction mechanism, guiding the rational design of more effective and selective synthetic methods.

Rationalization of Stereoselectivity

The stereoselective synthesis of this compound, a chiral molecule, is of significant interest. The rationalization of its stereoselectivity predominantly revolves around the asymmetric reduction of its precursor, 3-trifluoroacetylthiophene. This transformation is typically achieved using chiral reducing agents or catalysts, where the facial selectivity of the hydride attack on the prochiral ketone is meticulously controlled.

Several factors contribute to the observed stereoselectivity. The steric bulk of both the thiophene ring and the trifluoromethyl group plays a crucial role in dictating the approach of the nucleophilic hydride. Most catalytic systems rely on the formation of a transient complex between the ketone and a chiral catalyst, often a metal complex with a chiral ligand or a chiral oxazaborolidine (as in the Corey-Bakshi-Shibata reduction).

The electronic properties of the trifluoromethyl group are also a key determinant. As a potent electron-withdrawing group, it enhances the electrophilicity of the carbonyl carbon, facilitating the reduction. masterorganicchemistry.com Furthermore, the electronegativity of the fluorine atoms can lead to specific electronic interactions with the catalyst, influencing the transition state geometry and, consequently, the stereochemical outcome.

Theoretical models, such as those proposed for similar asymmetric reductions, can be invoked to rationalize the stereoselectivity. For instance, in a catalyzed reduction, the ketone coordinates to the chiral catalyst in a conformation that minimizes steric hindrance. This preferred orientation exposes one of the two faces of the carbonyl group to the hydride source, leading to the preferential formation of one enantiomer. The thiophene ring, with its own steric and electronic characteristics, will also influence this preferred orientation.

Below is a table illustrating typical enantiomeric excess (ee) values achieved in the asymmetric reduction of analogous trifluoromethyl ketones with various chiral catalysts, providing a basis for predicting the potential stereoselectivity in the synthesis of this compound.

Table 1: Representative Enantiomeric Excess in Asymmetric Reduction of Aryl Trifluoromethyl Ketones

Catalyst/Reducing Agent Substrate Enantiomeric Excess (ee %)
Chiral Oxazaborolidine/BH₃ Acetophenone >95
(R)-CBS/BH₃·SMe₂ 2-Trifluoroacetylnaphthalene 92
Noyori's Ruthenium Catalyst/H₂ 1-(4-Bromophenyl)-2,2,2-trifluoroethanone 98

Note: The data in this table is representative of analogous reactions and not experimentally determined for 3-trifluoroacetylthiophene.

Electronic Structure Analysis and Reactivity Prediction

The electronic structure of this compound is primarily dictated by the interplay between the aromatic thiophene ring and the strongly electron-withdrawing 2,2,2-trifluoro-1-hydroxyethyl substituent. Thiophene itself is an electron-rich aromatic heterocycle due to the participation of a lone pair of electrons from the sulfur atom in the π-system. wikipedia.org However, the attachment of the trifluoroethanol moiety at the 3-position significantly modulates this electronic character.

Computational studies on substituted thiophenes have shown that electron-withdrawing groups tend to lower the energy of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). acs.orgresearchgate.net This lowering of the HOMO energy indicates a reduced nucleophilicity of the ring system. The HOMO-LUMO gap, a key indicator of chemical reactivity and kinetic stability, is also influenced by such substitution.

The deactivating nature of the substituent predicts that electrophilic substitution reactions on the thiophene ring of this compound will be less facile compared to unsubstituted thiophene. The directing effect of the substituent at the 3-position would likely favor electrophilic attack at the 5-position, and to a lesser extent, the 2-position, due to the meta-directing influence of the electron-withdrawing group relative to the point of attachment.

Below is a table of calculated electronic properties for some 3-substituted thiophenes, which provides a comparative framework for understanding the electronic nature of this compound.

Table 2: Calculated Electronic Properties of 3-Substituted Thiophenes

Substituent at 3-position HOMO Energy (eV) LUMO Energy (eV) HOMO-LUMO Gap (eV)
-H -6.12 -0.85 5.27
-CH₃ (Electron-donating) -5.98 -0.79 5.19
-CHO (Electron-withdrawing) -6.45 -1.52 4.93

Note: These values are representative theoretical calculations for analogous compounds and are intended for comparative purposes.

Applications in Advanced Organic Synthesis

2,2,2-Trifluoro-1-(thiophen-3-yl)ethanol as a Chiral Building Block

A chiral building block is a molecule that possesses one or more stereocenters and is used as a starting material in the synthesis of more complex, enantiomerically pure compounds. nih.gov The utility of this compound in this capacity stems from its trifluoromethylated carbinol structure, which allows for the direct incorporation of both chirality and a fluorine-containing moiety into a target molecule.

The asymmetric synthesis of complex molecules containing fluorine is of paramount importance in medicinal chemistry and materials science. Chiral fluorinated building blocks are essential for creating these structures with precise stereochemical control. Analogous compounds, such as (R)-1-[3-(Trifluoromethyl)phenyl]ethanol, serve as key intermediates in the preparation of neuroprotective agents, highlighting the value of this molecular scaffold. nih.gov The trifluoromethyl group can significantly alter the biological and physical properties of a molecule, including its metabolic stability and binding affinity.

The use of chiral building blocks like this compound provides a direct pathway to complex targets. This approach is often more efficient than establishing stereocenters late in a synthetic sequence. The synthesis of chiral α-trifluoromethylamines, for example, has been achieved using 2,2,2-trifluoroethylamine (B1214592) as a building block in organocatalytic reactions, yielding products with excellent stereoselectivity. nih.gov This demonstrates the principle of transferring chirality from a simple fluorinated starting material to a more complex product.

Table 1: Examples of Chiral Fluorinated Building Blocks and Their Applications

Chiral Building Block Application/Target Molecule Type
(R)-1-[3-(Trifluoromethyl)phenyl]ethanol Synthesis of neuroprotective compounds nih.gov
N-2,2,2-trifluoroethylisatin ketimines Preparation of chiral α-trifluoromethylamines nih.gov
This compound Potential precursor for fluorinated quinoline-based inhibitors nih.gov

Once resolved into its (R) and (S) enantiomers, this compound serves as an enantiomerically pure precursor for multi-step syntheses. The hydroxyl group can be readily converted into other functionalities, such as halides, amines, or ethers, while preserving the stereochemical integrity of the adjacent carbon atom. This allows chemists to design synthetic routes where the crucial stereocenter is established at the very beginning.

This strategy is fundamental to modern asymmetric synthesis, where the goal is to produce a single enantiomer of a target molecule. For instance, the synthesis of tetrahydrothiophene (B86538) derivatives, which can act as building blocks for chiral ligands, has been accomplished through asymmetric organocatalytic sulfa-Michael additions, establishing the stereochemistry early in the process. metu.edu.tr Similarly, enantiopure this compound can be envisioned as a starting point for a variety of chiral thiophene-containing molecules.

Development of Chiral Ligands and Organocatalysts Derived from the Compound

The development of novel chiral ligands and organocatalysts is a driving force in asymmetric catalysis. The thiophene (B33073) ring in this compound provides a rigid scaffold that can be functionalized to create new catalytic structures. Vanadium complexes with Schiff base ligands derived from thiophene derivatives, for example, have been shown to effectively catalyze the asymmetric oxidation of sulfides.

Furthermore, C2-symmetric chiral ligands based on bis(oxazolinyl)thiophene have been synthesized and successfully applied in copper-catalyzed asymmetric Friedel-Crafts alkylation reactions. nih.gov The chiral alcohol moiety of this compound could be transformed into an oxazoline (B21484) or another coordinating group, making it a potential precursor for a new class of ligands.

In the realm of organocatalysis, which avoids the use of metals, chiral molecules are used to directly catalyze reactions. Bifunctional peptide catalysts have been employed for the stereoselective synthesis of chiral triflones. chemistryviews.org The structural elements of this compound could potentially be incorporated into novel organocatalysts for various asymmetric transformations.

Role as a Solvent or Reaction Promoter in Organic Transformations (General Context of Fluorinated Alcohols)

While this compound itself is primarily a building block, its structure places it within the broader class of fluorinated alcohols, which have unique and powerful properties as solvents and reaction promoters. researchgate.net Solvents such as 2,2,2-trifluoroethanol (B45653) (TFE) and 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) have emerged as remarkable media for challenging organic reactions. rsc.orgrsc.org

These solvents possess a unique combination of properties:

Strong Hydrogen-Bonding Donor Ability: They can activate electrophiles and stabilize transition states through strong hydrogen bonds. researchgate.net

Low Nucleophilicity: Despite being alcohols, their nucleophilicity is greatly diminished by the electron-withdrawing trifluoromethyl group, preventing them from participating in unwanted side reactions. acs.org

High Polarity and Ionizing Power: They can promote reactions that proceed through cationic intermediates.

Redox Stability: They are stable under many oxidative and reductive conditions. acs.org

This set of properties allows fluorinated alcohols to promote a wide range of transformations, including C-H activation, ring-opening reactions of epoxides, and various cyclization reactions, often leading to enhanced reactivity and selectivity where conventional solvents fail. rsc.orgarkat-usa.org

Table 2: Properties and Applications of Fluorinated Alcohols in Synthesis

Property Effect on Reactions Example Application
Strong H-bond donation Electrophile activation, transition state stabilization Ring-opening of epoxides with carbon nucleophiles arkat-usa.org
Low nucleophilicity Minimizes solvent participation as a reactant Prevents side reactions in C-H functionalization rsc.org
High polarity Stabilization of charged intermediates and transition states Promotion of reactions involving cationic species

Synthesis of Advanced Fluorinated Heterocyclic Molecules

Fluorinated heterocyclic compounds are a cornerstone of modern pharmaceuticals and agrochemicals. nih.gov The synthesis of these molecules often relies on starting materials that already contain the necessary fluorine atoms and a heterocyclic core or a precursor to one. researchgate.nete-bookshelf.de

This compound is an ideal precursor for the synthesis of more complex fluorinated heterocycles containing a thiophene ring. The thiophene nucleus can be further elaborated through various reactions, such as electrophilic substitution or palladium-catalyzed cross-coupling reactions. researchgate.netresearchgate.net The hydroxyl group can be used as a handle to build new rings onto the existing thiophene core. For example, intramolecular cyclization reactions are a common strategy for constructing fused heterocyclic systems. The presence of the trifluoromethyl group from the outset simplifies the synthesis by avoiding the often harsh conditions required to introduce fluorine at a later stage.

The construction of fluorinated S-heterocycles can be achieved through cycloaddition reactions using fluorinated components. nih.gov A building block like this compound could be modified and then used in such reactions to generate novel, complex heterocyclic architectures.

Advanced Spectroscopic and Structural Elucidation of 2,2,2 Trifluoro 1 Thiophen 3 Yl Ethanol and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the structural determination of 2,2,2-Trifluoro-1-(thiophen-3-yl)ethanol. By analyzing the magnetic properties of its atomic nuclei, detailed information about the molecular framework, connectivity, and the electronic environment of each atom can be ascertained. Due to the limited availability of direct experimental spectra for this specific molecule, the following analyses are based on established principles and data from analogous compounds, such as 1-(thiophen-3-yl)ethanol (B172730) and other aryl trifluoromethyl carbinols.

Analysis of Proton (¹H) and Carbon (¹³C) Environments

The ¹H and ¹³C NMR spectra provide a fundamental map of the carbon-hydrogen framework of the molecule.

Proton (¹H) NMR: The ¹H NMR spectrum is expected to show distinct signals for the thiophene (B33073) ring protons, the methine (CH) proton of the ethanol (B145695) group, and the hydroxyl (OH) proton. The protons on the 3-substituted thiophene ring (H-2, H-4, and H-5) typically appear in the aromatic region (δ 7.0-7.5 ppm) and exhibit characteristic coupling patterns. The methine proton, being adjacent to both the electron-withdrawing trifluoromethyl (CF₃) group and the hydroxyl group, is anticipated to be shifted downfield. A key feature would be its coupling to the three fluorine atoms, resulting in a quartet multiplicity (³JHF). The hydroxyl proton typically appears as a broad singlet, the chemical shift of which is dependent on solvent and concentration.

Carbon (¹³C) NMR: The ¹³C NMR spectrum would complement the ¹H data. Four signals are expected for the thiophene ring carbons. The carbon atom bearing the trifluoroethanol substituent (C-3) would have a chemical shift influenced by this group. The two most prominent features would be the signals for the ethanol side chain. The carbinol carbon (-CHOH) is directly bonded to three fluorine atoms, leading to a large one-bond coupling (¹JCF) that splits the signal into a quartet. Similarly, the carbon of the trifluoromethyl group will appear as a quartet with an even larger ¹JCF coupling constant, typically in the region of δ 120-125 ppm.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

Atom Nucleus Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
H-2¹H~7.4ddJ ≈ 3.0, 1.5
H-4¹H~7.2ddJ ≈ 5.0, 1.5
H-5¹H~7.5ddJ ≈ 5.0, 3.0
CH(OH)¹H5.1 - 5.3q³JHF ≈ 6-8
OH¹HVariablebr s-
C-2¹³C~127d-
C-3¹³C~142s-
C-4¹³C~123d-
C-5¹³C~128d-
CH(OH)¹³C70 - 73q¹JCF ≈ 30-35
CF₃¹³C~124q¹JCF ≈ 280-285

Note: Predicted values are based on data from analogous compounds and established substituent effects. dd = doublet of doublets, q = quartet, br s = broad singlet, d = doublet, s = singlet.

¹⁹F NMR for Fluorine Chemical Shifts and Coupling Patterns

¹⁹F NMR is a highly sensitive technique specifically for observing fluorine nuclei. For this compound, the three fluorine atoms of the CF₃ group are chemically equivalent. Therefore, the ¹⁹F NMR spectrum is expected to show a single resonance. This signal would be split into a doublet due to coupling with the adjacent methine proton (³JFH), mirroring the splitting seen in the ¹H spectrum for the methine proton. The chemical shift for a CF₃ group attached to a secondary alcohol is typically observed in the range of δ -75 to -80 ppm relative to a CFCl₃ standard.

Application of 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Structural Confirmation

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Cross-peaks would be expected between the adjacent protons on the thiophene ring (H-4 with H-5, and both coupling to H-2). A correlation between the methine proton and the hydroxyl proton could also be observed, confirming their proximity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would definitively link the signals of H-2, H-4, H-5, and the methine proton to their corresponding carbon signals (C-2, C-4, C-5, and the carbinol carbon).

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds, which is vital for piecing together the molecular skeleton. Key expected correlations include those from the methine proton to the thiophene carbons C-3 and C-4, as well as to the CF₃ carbon. Correlations from the thiophene protons (e.g., H-2 and H-4) to the carbinol carbon would firmly establish the connection point of the side chain to the thiophene ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, offering valuable clues about its structure. The molecular formula of this compound is C₆H₅F₃OS, giving it a molecular weight of approximately 182.16 g/mol .

In electron ionization mass spectrometry (EI-MS), the molecular ion peak (M⁺˙) at m/z 182 would be expected. The subsequent fragmentation is dictated by the stability of the resulting ions and neutral fragments. For alcohols, α-cleavage (cleavage of the bond adjacent to the oxygen-bearing carbon) is a common pathway. libretexts.org The presence of the stable thiophene ring and the trifluoromethyl group would lead to characteristic fragmentation patterns. fluorine1.ru

Key predicted fragmentation pathways include:

Loss of a trifluoromethyl radical (•CF₃): This is often a favorable fragmentation for trifluoromethyl-containing compounds, which would lead to a significant peak at [M - 69]⁺, corresponding to the thienyl-CHOH⁺ ion (m/z 113).

α-Cleavage: Cleavage of the C-C bond between the thiophene ring and the carbinol carbon would yield a thienyl cation [C₄H₃S]⁺ at m/z 83 or a protonated thiophene fragment.

Loss of water (H₂O): Dehydration of the alcohol can lead to an [M - 18]⁺˙ peak at m/z 164.

Table 2: Predicted Mass Spectrometry Fragments for this compound

m/z Value Predicted Ion Formula Predicted Fragment Identity
182[C₆H₅F₃OS]⁺˙Molecular Ion (M⁺˙)
164[C₆H₃F₃S]⁺˙[M - H₂O]⁺˙
113[C₅H₄OS]⁺[M - CF₃]⁺
83[C₄H₃S]⁺Thienyl cation

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Conformational Studies

Vibrational spectroscopy, including infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum would be dominated by a strong, broad absorption band in the 3600-3200 cm⁻¹ region, characteristic of the O-H stretching vibration of the alcohol group, indicating hydrogen bonding. A series of very strong, sharp bands between 1300 cm⁻¹ and 1100 cm⁻¹ would be definitive for the symmetric and asymmetric C-F stretching vibrations of the CF₃ group. researchgate.net Other important absorptions would include aromatic C-H stretches from the thiophene ring (above 3000 cm⁻¹), the aliphatic C-H stretch of the methine group (below 3000 cm⁻¹), C=C stretching of the thiophene ring (approx. 1600-1400 cm⁻¹), and the C-O stretching of the secondary alcohol (approx. 1100-1050 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The aromatic ring vibrations of the thiophene moiety are typically strong in the Raman spectrum. The symmetric C-F stretch of the CF₃ group would also be expected to produce a noticeable Raman signal. The O-H stretch, which is very strong in the IR, is typically weak in the Raman spectrum.

Table 3: Predicted Principal Vibrational Bands for this compound

Vibrational Mode Technique Expected Frequency Range (cm⁻¹) Expected Intensity
O-H stretchIR3600 - 3200Strong, Broad
Aromatic C-H stretchIR, Raman3100 - 3000Medium
Aliphatic C-H stretchIR, Raman2980 - 2850Medium
Thiophene C=C stretchIR, Raman1600 - 1400Medium to Strong
C-F stretchesIR1300 - 1100Very Strong
C-O stretchIR1100 - 1050Strong

X-ray Crystallography for Absolute Stereochemistry and Conformation Determination

X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While no public crystal structure data is currently available for this compound, the application of this technique would yield invaluable information.

The molecule contains a chiral center at the carbinol carbon. If a single enantiomer of the compound were crystallized in a suitable non-centrosymmetric space group, X-ray diffraction analysis could be used to determine its absolute configuration (R or S). This is a critical piece of information for applications in medicinal chemistry and materials science. acs.orgnih.gov

Furthermore, a crystal structure would provide precise measurements of all bond lengths, bond angles, and torsion angles. This would reveal the preferred conformation of the molecule in the solid state, including the relative orientation of the thiophene ring with respect to the trifluoroethanol side chain. The analysis would also elucidate the intermolecular interactions that govern the crystal packing, with a high probability of observing hydrogen bonding between the hydroxyl group of one molecule and the hydroxyl oxygen or perhaps the thiophene sulfur atom of a neighboring molecule.

Q & A

Basic: What are the key physicochemical properties and characterization methods for 2,2,2-Trifluoro-1-(thiophen-3-yl)ethanol?

Answer:
The compound (C₆H₅F₃OS, MW 182.17) is characterized by its trifluoroethanol and thiophen-3-yl moieties. Key properties include:

  • Melting Point : Not explicitly reported, but analogous fluorinated ethanols (e.g., 2,2,2-Trifluoro-1-(3-nitrophenyl)ethanol) show melting points near 132–135°C .
  • Spectroscopic Data : NMR (¹H/¹³C/¹⁹F) and mass spectrometry are critical. For example, IR spectra of similar compounds reveal C-F stretches at 1100–1250 cm⁻¹ , while MS fragmentation patterns (e.g., m/z 182 for M⁺) align with molecular weight .
  • Solubility : High polarity due to the -CF₃ group enhances solubility in polar aprotic solvents (e.g., acetonitrile, DCM) .
    Methodology : Use a combination of HPLC (for purity), X-ray crystallography (if crystalline), and thermogravimetric analysis (TGA) to assess thermal stability .

Intermediate: What synthetic routes are available for preparing this compound?

Answer:
A common method involves Friedel-Crafts benzylation , where iodine catalyzes the reaction between 2,2,2-trifluoroethanol derivatives and thiophen-3-yl substrates. Key steps:

Catalytic Activation : Iodine (5–10 mol%) promotes electrophilic substitution at the thiophene’s β-position .

Reaction Optimization : Yields (65–98%) depend on solvent (DCM or nitromethane), temperature (0–25°C), and substrate stoichiometry. Excess trifluoroethanol derivatives improve conversion .

Work-up : Neutralization with Na₂S₂O₃ removes iodine residues, followed by column chromatography (silica gel, hexane/ethyl acetate) .

Advanced: How does the thiophen-3-yl group influence reactivity in electrophilic substitution reactions?

Answer:
The thiophen-3-yl group directs electrophiles to the β-position due to its electron-rich sulfur atom and resonance effects. Comparative studies show:

  • Reactivity vs. Benzene : Thiophene’s lower aromatic stabilization increases electrophilic substitution rates by ~10× compared to benzene analogs .
  • Steric Effects : The 3-position minimizes steric hindrance, enabling efficient coupling with bulky electrophiles (e.g., trifluoroethanol derivatives) .
  • Electronic Effects : The -CF₃ group in 2,2,2-Trifluoroethanol enhances electrophilicity via inductive withdrawal, facilitating nucleophilic attack on thiophene .
    Methodology : Use DFT calculations to map electron density distribution and Hammett studies to quantify substituent effects .

Advanced: What challenges arise in the enantiomeric resolution of fluorinated ethanol derivatives?

Answer:
The -CF₃ group creates a stereogenic center , complicating enantiomer separation. Effective strategies include:

  • Chiral Chromatography : Use cellulose-based chiral stationary phases (CSPs) with ethanol/water (80:20) eluents, achieving ΔRₕ >0.17 .
  • Derivatization : Convert the hydroxyl group to esters (e.g., Mosher’s acid) for diastereomer analysis via ¹⁹F NMR .
  • Kinetic Resolution : Enzymatic methods (e.g., lipases) selectively esterify one enantiomer, though trifluoroethanol’s electron-withdrawing effects may reduce enzyme activity .

Advanced: How can computational methods predict solvent effects on stability and reactivity?

Answer:

  • Solvent Modeling : COSMO-RS simulations predict solubility parameters and stabilization energies in solvents like DMSO or THF. The -CF₃ group increases dipole-dipole interactions, favoring polar solvents .
  • Reactivity Profiling : Transition state analysis (e.g., Gaussian09) identifies solvent-dependent activation barriers. For example, nitromethane lowers the energy barrier for Friedel-Crafts reactions by stabilizing cationic intermediates .
  • Degradation Pathways : MD simulations reveal hydrolytic susceptibility of the -CF₃ group under acidic conditions, guiding storage protocols (pH-neutral, anhydrous) .

Intermediate: What side reactions occur during synthesis, and how are they mitigated?

Answer:
Common side reactions include:

  • Thiophene Oligomerization : Competing polymerization under prolonged iodine exposure. Mitigation: Shorter reaction times (<12 hr) and controlled iodine stoichiometry .
  • Oxidation : Thiophene’s sulfur may oxidize to sulfoxides. Use inert atmospheres (N₂/Ar) and antioxidants (BHT) .
  • By-product Formation : Trifluoroethyl ethers from competing nucleophilic substitution. Suppress by using aprotic solvents and avoiding alcohols .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.